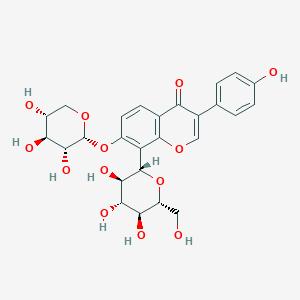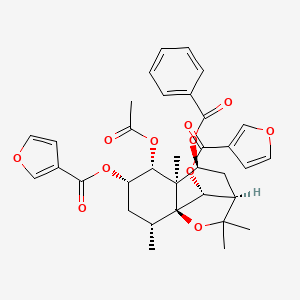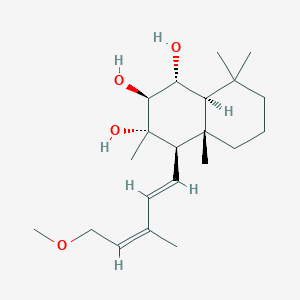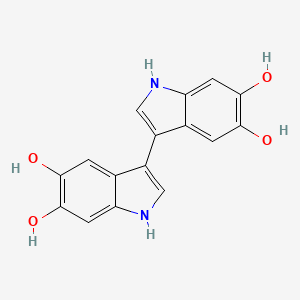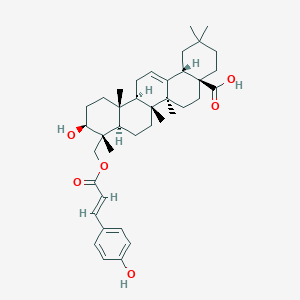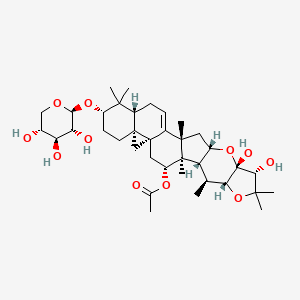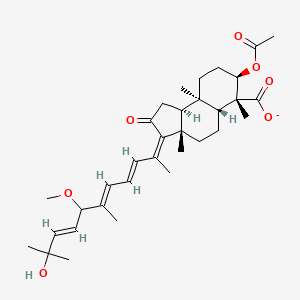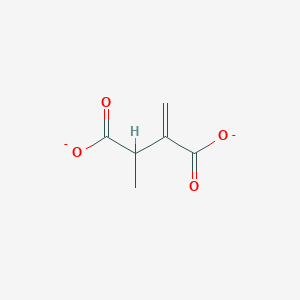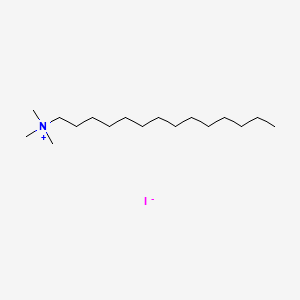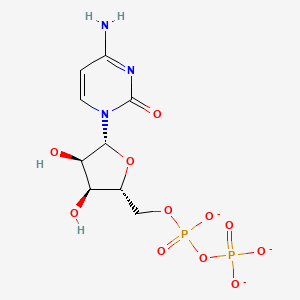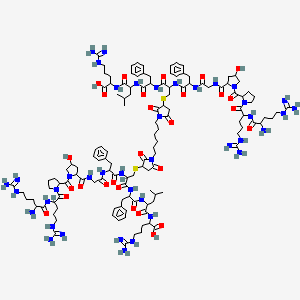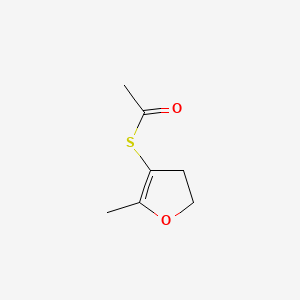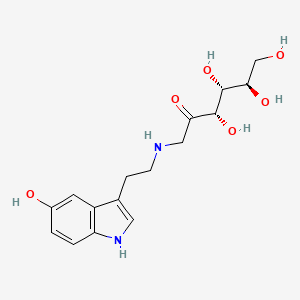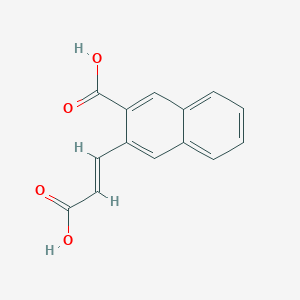
3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid is a naphthoic acid.
Applications De Recherche Scientifique
Labelling Agent in Chromatography
Yasaka et al. (1990) discussed the use of a derivative of naphthalene carboxylic acid as a labelling agent for carboxylic acids in liquid chromatography, enabling ultraviolet and fluorescent detection. This application is significant for analytical chemistry, especially in detecting trace amounts of carboxylic acids in biological samples like mouse brain (Yasaka et al., 1990).
Biodegradation of Polycyclic Aromatic Hydrocarbons
Zhang, Sullivan, and Young (2004) identified carboxylated naphthalene derivatives as intermediates in the biodegradation pathway of polycyclic aromatic hydrocarbons (PAHs), a class of environmental contaminants. This research suggests that naphthalene carboxylic acids play a role in the microbial breakdown of PAHs (Zhang, Sullivan, & Young, 2004).
Synthesis of Pharmaceutical Intermediates
Ashworth et al. (2003) described a new synthesis route for 3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists. This highlights the role of naphthalene carboxylic acids in pharmaceutical synthesis (Ashworth et al., 2003).
Environmental Remediation
Meckenstock et al. (2000) researched anaerobic naphthalene degradation, emphasizing the significance of naphthalene carboxylic acids in environmental remediation, particularly in the breakdown of complex hydrocarbons (Meckenstock et al., 2000).
Organic Chemistry and Enzyme Inhibition
Baston, Salem, and Hartmann (2002) synthesized novel naphthalene carboxylic acids and evaluated their role as enzyme inhibitors. This research showcases the potential of naphthalene carboxylic acids in enzyme-related studies (Baston, Salem, & Hartmann, 2002).
Coordination Chemistry and Luminescence
Zhao et al. (2020) explored the use of naphthalene carboxylic acids in coordination polymers, demonstrating their application in luminescence and the removal of environmental contaminants. This illustrates the diverse applications of naphthalene carboxylic acids in both chemistry and environmental sciences (Zhao et al., 2020).
Propriétés
Nom du produit |
3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
3-[(E)-2-carboxyethenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H10O4/c15-13(16)6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(17)18/h1-8H,(H,15,16)(H,17,18)/b6-5+ |
Clé InChI |
BWVRZRDHGKPOON-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C2C=C(C(=CC2=C1)/C=C/C(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



